molecular formula C14H15ClN4O B8339920 6-Chloro-N-(4-morpholin-4-ylphenyl)pyrazin-2-amine

6-Chloro-N-(4-morpholin-4-ylphenyl)pyrazin-2-amine

Cat. No. B8339920
M. Wt: 290.75 g/mol
InChI Key: BVUWBKHEZNNUJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07259179B2

Procedure details

In a procedure analogous to example 1, reaction of 4-morpholinoaniline (2.15 g, 12.1 mmol) and 2,6-dichloropyrazine (0.756 g, 5.03 mmol) furnished the product (0.54 g, 37%).
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
0.756 g
Type
reactant
Reaction Step One
Yield
37%

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][N:4]([C:7]2[CH:13]=[CH:12][C:10]([NH2:11])=[CH:9][CH:8]=2)[CH2:3][CH2:2]1.[Cl:14][C:15]1[CH:20]=[N:19][CH:18]=[C:17](Cl)[N:16]=1>>[Cl:14][C:15]1[N:16]=[C:17]([NH:11][C:10]2[CH:12]=[CH:13][C:7]([N:4]3[CH2:3][CH2:2][O:1][CH2:6][CH2:5]3)=[CH:8][CH:9]=2)[CH:18]=[N:19][CH:20]=1

Inputs

Step One
Name
Quantity
2.15 g
Type
reactant
Smiles
O1CCN(CC1)C1=CC=C(N)C=C1
Name
Quantity
0.756 g
Type
reactant
Smiles
ClC1=NC(=CN=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=CN=CC(=N1)NC1=CC=C(C=C1)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.54 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 36.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.